

Application Notes and Protocols for Pyruvate Carboxylase-IN-1 in Anaplerosis Studies

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Compound of Interest

Compound Name: Pyruvate Carboxylase-IN-1

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Introduction

Pyruvate carboxylase (PC) is a critical mitochondrial enzyme that plays a central role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3][4][5] This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates that are consumed in various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[2][3][4][5] Given its significance in metabolic reprogramming, particularly in cancer cells which exhibit heightened anabolic demands, PC has emerged as a promising therapeutic target.[6]

Pyruvate Carboxylase-IN-1 (PC-IN-1) is a potent and specific inhibitor of PC.[7][8][9]

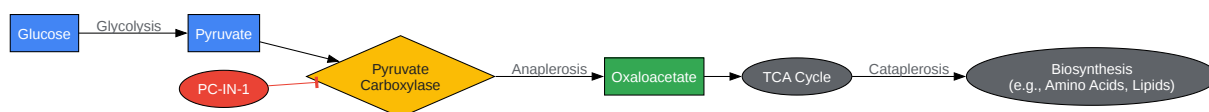
Understanding its effects on anaplerosis and overall cellular metabolism is crucial for evaluating its therapeutic potential. These application notes provide detailed protocols for utilizing PC-IN-1 in experimental settings to investigate its impact on anaplerosis and related metabolic pathways.

Data Presentation

Table 1: In Vitro Efficacy of Pyruvate Carboxylase-IN-1

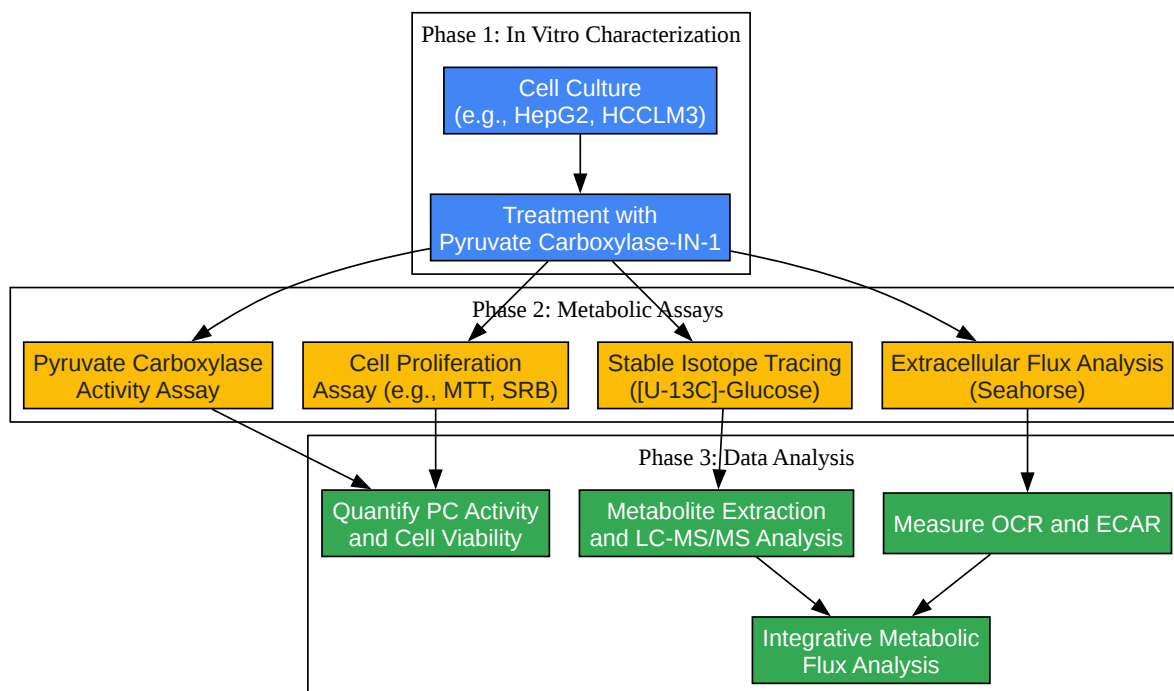
Assay Type	Target	Cell Line/System	IC50 Value (μM)	Reference
PC Activity Assay	Pyruvate Carboxylase	Cell Lysate	0.204	[7] [8] [9]
PC Activity Assay	Pyruvate Carboxylase	Cell-Based	0.104	[7] [8] [9]
Proliferation Assay	Cell Growth	HepG2	1.741	[8]
Proliferation Assay	Cell Growth	HCCLM3	8.540	[8]

Signaling and Experimental Workflow Diagrams



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Pyruvate carboxylase-mediated anaplerosis and its inhibition by PC-IN-1.



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A generalized experimental workflow for studying the effects of PC-IN-1.

Experimental Protocols

Protocol 1: Determination of Pyruvate Carboxylase Activity in Cell Lysates

This protocol describes a coupled enzyme assay to measure PC activity. The production of oxaloacetate by PC is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

- Cells of interest
- **Pyruvate Carboxylase-IN-1**
- Cell lysis buffer (e.g., RIPA buffer)
- Bradford reagent for protein quantification
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 mM KCl, 5 mM ATP, 10 mM Sodium Pyruvate, 20 mM NaHCO₃
- 0.2 mM NADH
- 10 units/mL Malate Dehydrogenase (MDH)
- 96-well UV-transparent microplate
- Microplate reader capable of reading absorbance at 340 nm

Procedure:

- Cell Lysis:
 1. Culture cells to 80-90% confluency.
 2. Lyse the cells using a suitable lysis buffer on ice.
 3. Centrifuge the lysate to pellet cell debris and collect the supernatant.
 4. Determine the protein concentration of the lysate using a Bradford assay.
- Assay Preparation:
 1. Prepare a master mix of the Assay Buffer.
 2. Prepare serial dilutions of **Pyruvate Carboxylase-IN-1** in the Assay Buffer.

3. In a 96-well plate, add 50 μ L of cell lysate (containing 10-20 μ g of protein) to each well.
 4. Add 10 μ L of the diluted PC-IN-1 or vehicle control to the respective wells.
 5. Incubate for 15 minutes at 30°C.
- Enzyme Reaction and Measurement:
 1. Prepare a reaction mix containing Assay Buffer, NADH, and MDH.
 2. Initiate the reaction by adding 140 μ L of the reaction mix to each well.
 3. Immediately place the plate in a microplate reader pre-warmed to 30°C.
 4. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
 - Data Analysis:
 1. Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve).
 2. Determine the specific activity of PC (units/mg protein). One unit is defined as the amount of enzyme that oxidizes 1 μ mol of NADH per minute.
 3. Plot the PC activity against the concentration of PC-IN-1 to determine the IC₅₀ value.

Protocol 2: Stable Isotope Tracing with [U-¹³C]-Glucose to Assess Anaplerotic Flux

This protocol uses uniformly labeled ¹³C-glucose to trace the contribution of glucose-derived carbon to the TCA cycle, providing a measure of anaplerotic flux via PC.

Materials:

- Cells of interest
- **Pyruvate Carboxylase-IN-1**
- Glucose-free cell culture medium

- [U-¹³C]-Glucose
- Methanol, Chloroform, and Water for metabolite extraction
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Cell Culture and Treatment:
 1. Seed cells in 6-well plates and allow them to adhere overnight.
 2. Replace the medium with glucose-free medium supplemented with 10 mM [U-¹³C]-Glucose.
 3. Treat the cells with various concentrations of **Pyruvate Carboxylase-IN-1** or vehicle control.
 4. Incubate for a specified time (e.g., 6-24 hours) to allow for isotopic labeling to reach a steady state.
- Metabolite Extraction:
 1. Aspirate the medium and quickly wash the cells with ice-cold saline.
 2. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
 3. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
 4. Perform a liquid-liquid extraction using a methanol:chloroform:water (5:5:2) mixture.
 5. Centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
 6. Collect the upper aqueous phase containing polar metabolites.
 7. Dry the aqueous phase under a stream of nitrogen or using a speed vacuum.
- LC-MS Analysis:

1. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
 2. Analyze the samples using an LC-MS method optimized for the separation and detection of TCA cycle intermediates.
 3. Monitor the mass isotopologue distributions (MIDs) of key TCA cycle intermediates such as citrate, α -ketoglutarate, succinate, fumarate, and malate.
- Data Analysis:
 1. Correct the raw MID data for natural isotope abundance.
 2. Anaplerotic contribution from pyruvate is primarily observed as M+3 labeling in TCA cycle intermediates.
 3. Calculate the fractional contribution of glucose to the TCA cycle intermediates. A decrease in the M+3 fraction upon treatment with PC-IN-1 indicates inhibition of anaplerosis via pyruvate carboxylase.

Protocol 3: Extracellular Flux Analysis to Measure Mitochondrial Respiration and Glycolysis

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicative of mitochondrial respiration and glycolysis, respectively. Inhibition of PC is expected to impact these metabolic parameters.

Materials:

- Cells of interest
- **Pyruvate Carboxylase-IN-1**
- XF Cell Culture Microplates
- XF Calibrant
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

- Mitochondrial stress test reagents: Oligomycin, FCCP, and Rotenone/Antimycin A
- Extracellular flux analyzer

Procedure:

- Cell Seeding:
 1. Seed cells in an XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
- Inhibitor Treatment and Plate Hydration:
 1. On the day of the assay, hydrate the sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator for at least one hour.
 2. Replace the culture medium with pre-warmed assay medium containing the desired concentrations of **Pyruvate Carboxylase-IN-1** or vehicle control.
 3. Incubate the cell plate at 37°C in a non-CO₂ incubator for one hour prior to the assay.
- Extracellular Flux Measurement:
 1. Load the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.
 2. Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.
 3. The instrument will measure baseline OCR and ECAR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
- Data Analysis:
 1. Normalize the OCR and ECAR data to cell number.
 2. Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

3. Analyze the changes in OCR and ECAR in response to PC-IN-1 treatment. Inhibition of PC may lead to a decrease in OCR due to reduced substrate supply to the TCA cycle and a compensatory increase in ECAR.

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